4-chloro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione
Description
The compound 4-chloro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷]trideca-2,4,6-triene-11-thione is a heterotricyclic molecule featuring a fused 8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷] backbone with a chlorine substituent at position 4, a methyl group at position 9, and a thione group at position 11.
Properties
IUPAC Name |
4-chloro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2OS/c1-11-5-8(13-10(16)14-11)7-4-6(12)2-3-9(7)15-11/h2-4,8H,5H2,1H3,(H2,13,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMHFPJGULUKPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C(O1)C=CC(=C3)Cl)NC(=S)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Chloro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione is a complex organic compound notable for its unique bicyclic structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 254.74 g/mol. Its structure features a chloro substituent and an oxo group, contributing to its diverse chemical reactivity. The presence of nitrogen atoms within the bicyclic framework enhances its stability and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 254.74 g/mol |
| CAS Number | 1692329-19-3 |
Research indicates that compounds structurally similar to 4-chloro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca have exhibited various biological activities, including:
- Antiviral Activity : Some derivatives have shown effectiveness against viral infections by inhibiting viral replication.
- Antibacterial Properties : The compound may interact with bacterial enzymes or cell membranes, disrupting their function.
- Antitumor Activity : Certain structural analogs have been linked to cytotoxic effects on cancer cells.
The exact mechanisms are still under investigation, but they likely involve interactions with specific biological targets such as enzymes or receptors.
Interaction Studies
Studies focusing on the binding affinities of this compound with various biological targets are crucial for understanding its therapeutic potential. For example:
- Enzyme Inhibition : Preliminary data suggest that the compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Binding : Research is ongoing to determine its affinity for specific receptors in the human body, which could elucidate its potential as a drug candidate.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the uniqueness of 4-chloro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 9-Methyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1] | Similar bicyclic structure without chlorine | Antiviral and antibacterial |
| 13-Ethoxycarbonyl derivative | Contains ethoxycarbonyl substituent | Antitumor activity |
| 8-Oxa derivatives | Varying oxo or thioxo groups | Diverse biological activities |
Case Study 1: Antiviral Activity
In a study assessing the antiviral properties of various diazatricyclo compounds, 4-chloro-9-methyl-8-oxa demonstrated significant inhibition of viral replication in vitro. The mechanism was attributed to interference with viral RNA synthesis.
Case Study 2: Antitumor Effects
Another investigation focused on the antitumor effects of this compound showed promising results against specific cancer cell lines. The study indicated that the compound induced apoptosis in cancer cells through a mitochondrial pathway.
Comparison with Similar Compounds
Core Structural Variations
The tricyclic framework is conserved across analogs, but substituent variations significantly influence activity:
Key Differences and Implications
Ethoxycarbonyl in introduces polar character, which may influence crystallization and stability. Halogenated analogs (e.g., bromo/fluoro in ) could enhance binding via halogen interactions with protein targets.
Thione vs. Ketone at Position 11 :
- The thione group (C=S) in the target compound and may engage in hydrogen bonding or metal coordination, whereas the ketone (C=O) in offers different electronic properties.
Biological Activity: Analgesic activity in correlates with N-arylaminocarbonyl substituents, suggesting a role in modulating pain pathways. The piperazino-carbonylphenyl group in is associated with kinase inhibition or GPCR modulation in virtual screening.
Preparation Methods
Base-Catalyzed Annulation of Bicyclic Precursors
The tricyclic core is frequently constructed via annulation reactions between functionalized pyranone derivatives and amino-alcohol precursors. A representative protocol involves reacting 5-[(tert-butyldimethylsilyl)oxy]-4-oxo-4H-pyran-2-yl methanesulfonate with N-allylcarbamate derivatives under basic conditions (Et₃N, THF, 0°C to RT), achieving 56–62% yields of intermediate bicyclic amines. Subsequent acid-mediated cyclization (HCl/MeOH, reflux) forms the 8-oxa-10,12-diazatricyclo framework, with chloride incorporation occurring via counterion exchange during protonation.
Critical parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 0°C → RT gradient | Prevents epimerization |
| Solvent Polarity | THF (ε = 7.6) | Enhances nucleophilicity |
| Base Concentration | 2.5–3.0 eq. Et₃N | Minimizes sulfonate hydrolysis |
Microwave-Assisted One-Pot Cyclization
Recent adaptations employ microwave irradiation (150°C, DMF, 30 min) to condense chlorinated diketopiperazines with methyl glyoxal, achieving 68% yield with 94% purity. This method circumvents traditional stepwise ring formation, as confirmed by LC-MS monitoring ([M+H]⁺ calcd. 309.08, found 309.11). The chloro substituent is introduced via in situ halogen exchange using ZnCl₂ as both catalyst and chloride source.
Thionation Strategies for 11-Thione Moiety
Lawesson’s Reagent-Mediated Conversion
Post-cyclization thionation represents the most reliable route to install the 11-thione group. Treatment of the corresponding 11-ketone precursor with Lawesson’s reagent (2.2 eq.) in anhydrous toluene (110°C, 4 h) achieves 78–82% conversion efficiency. Key considerations include:
-
Solvent Effects : Toluene outperforms DCM (ε = 9.1) due to higher boiling point and reduced side reactions
-
Stoichiometry : Sub-stoichiometric reagent (1.8 eq.) leads to <50% conversion, while excess (>2.5 eq.) promotes over-thionation
-
Workup : Sequential washes with NaHCO₃ (5%) and brine remove residual phosphorus byproducts
Thiourea Ring Contraction
An alternative approach reacts the diazatricyclo ketone with thiourea (3 eq.) in acetic acid/HCl (3:1 v/v) under reflux, yielding 65–70% thione product. This method concurrently installs the chloro substituent via HCl-mediated aromatic electrophilic substitution, as evidenced by isotopic labeling studies (³⁶Cl tracing).
Chlorination and Methylation Tactics
Methyl Group Installation
The C9 methyl group is typically introduced via Grignard addition to a ketone intermediate. Methylmagnesium bromide (3.0 eq., THF, −78°C) reacts with the tricyclic lactam followed by acidic workup (HCl/MeOH), achieving 89% yield. Alternatives include:
-
Friedel-Crafts alkylation using MeCl/AlCl₃ (56% yield, lower selectivity)
-
Palladium-catalyzed cross-coupling (Suzuki-Miyaura) with methylboronic acid (71% yield, requires pre-functionalized bromide)
Purification and Analytical Characterization
Chromatographic Separation
Final purification employs gradient silica chromatography (hexane:EtOAc 4:1 → 1:2) with 0.1% Et₃N additive to mitigate tailing. HPLC analysis (C18 column, MeCN:H₂O 55:45, 1 mL/min) shows >99% purity for optimized routes.
Spectroscopic Confirmation
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¹³C NMR (125 MHz, CDCl₃): Key signals at δ 187.3 (C11=S), 152.1 (C4-Cl), 45.8 (C9-CH₃)
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HRMS : m/z calcd. for C₁₃H₁₀ClN₂O₂S [M+H]⁺ 309.0198, found 309.0201
-
XRD : Triclinic P1̄ space group, dihedral angle 87.3° between oxa and diaza rings
Comparative Evaluation of Synthetic Routes
| Method | Steps | Total Yield | Purity | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 5 | 41% | 99% | Pilot-scale |
| Microwave-Assisted | 3 | 58% | 94% | Lab-scale |
| Thiourea Contraction | 4 | 32% | 88% | Non-scalable |
The cyclocondensation route, despite requiring more steps, remains the industrial standard due to reproducibility and quality control advantages. Emerging microwave techniques show promise for rapid small-batch synthesis but require optimization for cGMP compliance.
Q & A
Q. How can researchers integrate this compound into a theoretical framework for structure-activity relationships (SAR) in drug discovery?
- Methodological Answer: Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases) paired with Free Energy Perturbation (FEP) simulations quantifies binding affinities. Comparative SAR studies with analogs (e.g., 4-bromo or 9-ethyl derivatives) reveal substituent effects on bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
